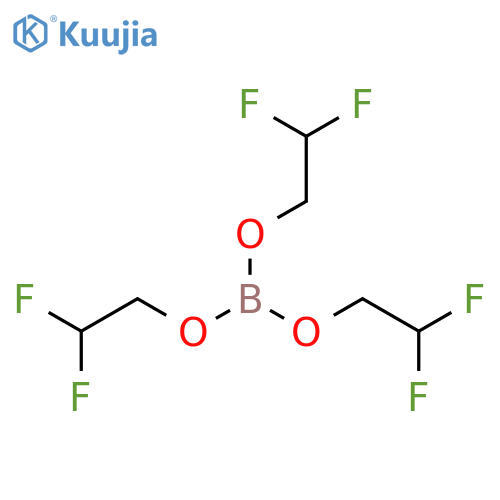Cas no 1396338-09-2 (Tris(2,2-difluoroethyl)borate)

Tris(2,2-difluoroethyl)borate structure
商品名:Tris(2,2-difluoroethyl)borate
CAS番号:1396338-09-2
MF:C6H9BF6O3
メガワット:253.93528342247
CID:4596914
Tris(2,2-difluoroethyl)borate 化学的及び物理的性質
名前と識別子
-
- Tris(2,2-difluoroethyl)borate
- Ethanol, 2,2-difluoro-, 1,1',1''-triester with boric acid (H3BO3)
-
- インチ: 1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2
- InChIKey: QIIPFRVUQAVEFJ-UHFFFAOYSA-N
- ほほえんだ: B(OCC(F)F)(OCC(F)F)OCC(F)F
計算された属性
- せいみつぶんしりょう: 254.055
- どういたいしつりょう: 254.055
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7A^2
Tris(2,2-difluoroethyl)borate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC450157-1g |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 1g |
£508.00 | 2025-02-21 | ||
| TRC | T897993-100mg |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 100mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T897993-50mg |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T897993-10mg |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| Apollo Scientific | PC450157-100mg |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 100mg |
£80.00 | 2024-07-19 | ||
| Apollo Scientific | PC450157-5g |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 5g |
£1279.00 | 2025-02-21 | ||
| Apollo Scientific | PC450157-250mg |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 250mg |
£222.00 | 2025-02-21 | ||
| Apollo Scientific | PC450157-25g |
Tris(2,2-difluoroethyl)borate |
1396338-09-2 | 25g |
£3337.00 | 2025-02-21 |
Tris(2,2-difluoroethyl)borate 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1396338-09-2 (Tris(2,2-difluoroethyl)borate) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
